molecular formula C17H18O4 B12580664 2,3-Bis(4-methoxyphenoxy)propene CAS No. 199923-55-2

2,3-Bis(4-methoxyphenoxy)propene

Cat. No.: B12580664
CAS No.: 199923-55-2
M. Wt: 286.32 g/mol
InChI Key: UQRICKSMJITSQC-UHFFFAOYSA-N
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Description

2,3-Bis(4-methoxyphenoxy)propene is an organic compound characterized by the presence of two methoxyphenoxy groups attached to a propene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(4-methoxyphenoxy)propene typically involves the reaction of 4-methoxyphenol with epichlorohydrin, followed by dehydrohalogenation. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the dehydrohalogenation step.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: 2,3-Bis(4-methoxyphenoxy)propene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bond in the propene backbone to a single bond, forming saturated derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as sodium methoxide or sodium ethoxide can be used for nucleophilic aromatic substitution.

Major Products:

    Oxidation: Formation of 2,3-bis(4-methoxyphenoxy)propanone.

    Reduction: Formation of 2,3-bis(4-methoxyphenoxy)propane.

    Substitution: Formation of derivatives with various functional groups replacing the methoxy groups.

Scientific Research Applications

2,3-Bis(4-methoxyphenoxy)propene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Bis(4-methoxyphenoxy)propene involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes and cytokines. The compound’s structure allows it to interact with various biological molecules, leading to its observed effects.

Comparison with Similar Compounds

    2-(2-Methoxyphenoxy)-1,3-propanediol: Shares a similar methoxyphenoxy structure but differs in the backbone.

    2,2-Bis(4-methoxyphenyl)propane: Another compound with methoxyphenyl groups but with a different central structure.

Uniqueness: 2,3-Bis(4-methoxyphenoxy)propene is unique due to its specific propene backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

199923-55-2

Molecular Formula

C17H18O4

Molecular Weight

286.32 g/mol

IUPAC Name

1-methoxy-4-[2-(4-methoxyphenoxy)prop-2-enoxy]benzene

InChI

InChI=1S/C17H18O4/c1-13(21-17-10-6-15(19-3)7-11-17)12-20-16-8-4-14(18-2)5-9-16/h4-11H,1,12H2,2-3H3

InChI Key

UQRICKSMJITSQC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC(=C)OC2=CC=C(C=C2)OC

Origin of Product

United States

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